
P-Nitrophenyl phosphate trisbuffer salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-Nitrophenyl phosphate trisbuffer salt is a chemical compound widely used in biochemical research and diagnostic applications. It is a substrate for alkaline phosphatase, an enzyme that catalyzes the hydrolysis of phosphate esters. The compound is often used in enzyme-linked immunosorbent assays (ELISA) and other enzyme assays due to its ability to produce a yellow color upon reaction, which can be measured spectrophotometrically .
Preparation Methods
Synthetic Routes and Reaction Conditions
P-Nitrophenyl phosphate trisbuffer salt is typically synthesized by reacting p-nitrophenol with phosphoric acid in the presence of a suitable base. The reaction conditions often involve maintaining a specific pH and temperature to ensure optimal yield and purity. The compound is then purified through crystallization or other separation techniques .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pH, and reactant concentrations to achieve high efficiency and consistency. The final product is often formulated into tablets or solutions for ease of use in various applications .
Chemical Reactions Analysis
Types of Reactions
P-Nitrophenyl phosphate trisbuffer salt primarily undergoes hydrolysis reactions catalyzed by phosphatases. These reactions result in the cleavage of the phosphate group, producing p-nitrophenol and inorganic phosphate .
Common Reagents and Conditions
The hydrolysis of this compound is commonly carried out in buffered solutions at specific pH levels. Alkaline phosphatase is the most frequently used enzyme for this reaction, and the conditions typically include a pH range of 9-10 and a temperature of 37°C .
Major Products
The major products of the hydrolysis reaction are p-nitrophenol, which is yellow and can be measured at 405 nm, and inorganic phosphate .
Scientific Research Applications
P-Nitrophenyl phosphate trisbuffer salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of p-nitrophenyl phosphate trisbuffer salt involves its hydrolysis by phosphatases. The enzyme binds to the substrate and catalyzes the cleavage of the phosphate group, resulting in the formation of p-nitrophenol and inorganic phosphate. The yellow color of p-nitrophenol allows for easy quantification of enzyme activity using spectrophotometric methods .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl phosphate disodium salt hexahydrate: Another substrate for alkaline phosphatase with similar applications in enzyme assays.
Alkaline Phosphatase Yellow (pNPP) Liquid Substrate System: A liquid formulation of p-nitrophenyl phosphate used in ELISA.
Uniqueness
P-Nitrophenyl phosphate trisbuffer salt is unique due to its formulation with tris buffer, which provides optimal conditions for enzyme activity and stability. This makes it particularly suitable for high-sensitivity assays and applications requiring precise control of reaction conditions .
Properties
CAS No. |
52435-04-8 |
|---|---|
Molecular Formula |
C10H17N2O9P |
Molecular Weight |
340.22 g/mol |
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;(4-nitrophenyl) dihydrogen phosphate |
InChI |
InChI=1S/C6H6NO6P.C4H11NO3/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;5-4(1-6,2-7)3-8/h1-4H,(H2,10,11,12);6-8H,1-3,5H2 |
InChI Key |
YHAXIYFGQRSQOO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)O.C(C(CO)(CO)N)O |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)O.C(C(CO)(CO)N)O |
Key on ui other cas no. |
52435-04-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


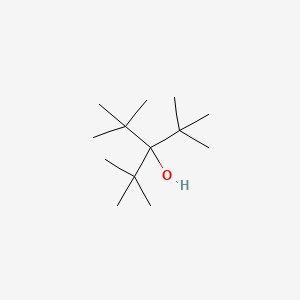


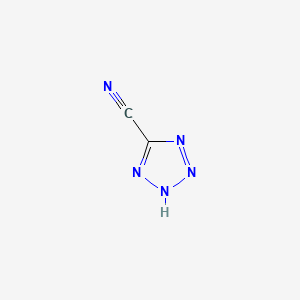


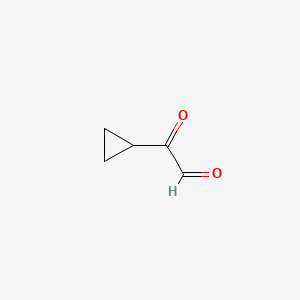
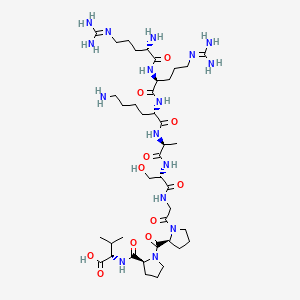
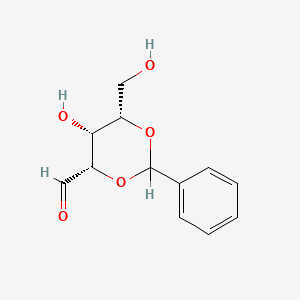
![N-[(3-methoxyphenyl)methyl]-7H-purin-6-amine](/img/structure/B1619346.png)


![4-(4-Methoxyphenyl)-1-[(4-phenylpiperazin-1-yl)methyl]piperidine-2,6-dione](/img/structure/B1619351.png)

